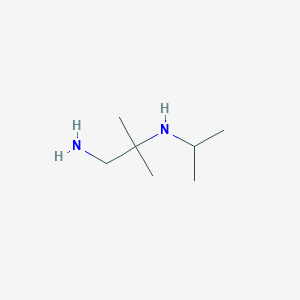

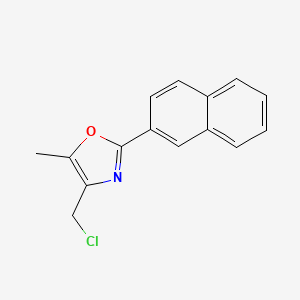

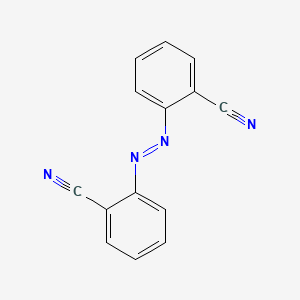

![molecular formula C12H18BrN3O2 B3048326 (R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1639881-14-3](/img/structure/B3048326.png)

(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Overview

Description

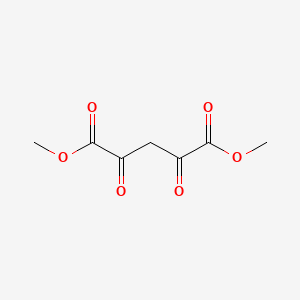

(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C12H18BrN3O2 and its molecular weight is 316.19. The purity is usually 95%.

BenchChem offers high-quality (R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coenzyme Q Analogue Synthesis

The title compound serves as a key intermediate in the synthesis of Coenzyme Qn (CoQn) analogues. CoQn, also known as ubiquinones, plays a crucial role in electron transfer within the mitochondrial electron transport chain and bacterial respiratory systems. Specifically, compound 5 (tert-Butyl (6R)-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate) has been employed to efficiently produce CoQn through Pd(0)-catalyzed Stille coupling reactions .

Antibacterial Activity

Recent studies have explored the antibacterial potential of novel triazolo[4,3-a]pyrazine derivatives , including compound 5. These derivatives were synthesized and characterized, and their in vitro antibacterial activity was evaluated. Compound 2e, a member of this series, exhibited superior antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with minimum inhibitory concentrations (MICs) comparable to the first-line antibacterial agent ampicillin .

Antitubercular Agents

While not directly studied for tuberculosis, related pyrazine derivatives have shown promise as antitubercular agents. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and other derivatives displayed potent activity against Mycobacterium tuberculosis .

Ceftolozane Synthesis

Compound 1 (tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate) is a crucial intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits strong antibacterial activity against multidrug-resistant Pseudomonas aeruginosa .

Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles

The compound’s pyrazolo[1,5-a]pyrazine scaffold can be further modified to obtain derivatives with potential pharmacological applications. For instance, pyrazolo[1,5-a]pyrazin-4-ylacetonitriles have been explored as building blocks for novel bioactive compounds .

Nitrogen-Containing Heterocycles

Given its nitrogen-containing heterocyclic structure, this compound aligns with the broader field of nitrogen-based drug discovery. Nitrogen heterocycles are essential components of many biologically active compounds and drugs, making them valuable targets for research and development .

Mechanism of Action

Target of Action

Similar compounds, such as the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives, have been investigated as potential positive allosteric modulators of the mglu5 receptor . The mGlu5 receptor plays a crucial role in the central nervous system and is involved in various neurological disorders, including schizophrenia .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other pyrazolo[1,5-a]pyrazine derivatives, it may interact with its target receptor (such as mglu5) in a positive allosteric manner . This means it could enhance the receptor’s response to its natural ligand, leading to increased receptor activity.

Biochemical Pathways

If it acts as a positive allosteric modulator of the mglu5 receptor, it could potentially influence glutamatergic signaling pathways . These pathways play a key role in synaptic plasticity, learning, and memory.

Result of Action

If it acts as a positive allosteric modulator of the mglu5 receptor, it could potentially enhance glutamatergic signaling, leading to changes in synaptic plasticity and neuronal excitability .

properties

IUPAC Name |

tert-butyl (6R)-3-bromo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKJZWMKFYFGHC-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(=C(C=N2)Br)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C(=C(C=N2)Br)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201120085 | |

| Record name | 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |

CAS RN |

1639881-14-3 | |

| Record name | 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639881-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

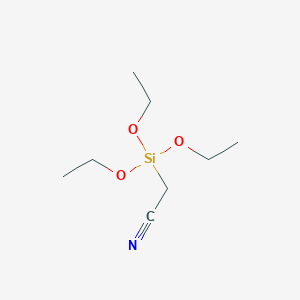

![Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone](/img/structure/B3048243.png)